

Comparative Analysis of Ethyl 3-oxo-3-(heteroaryl)propanoates by Mass Spectrometry

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Compound of Interest

Compound Name: ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for **ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate** and its structurally related analogs. Due to the limited availability of direct experimental mass spectrometry data for the pyrrole-containing compound, this guide leverages data from its phenyl, thiophenyl, and furanyl analogs to predict and understand its mass spectral behavior. This comparison is valuable for researchers in medicinal chemistry and drug development for the identification and characterization of novel small molecules.

Comparison of Key Mass Spectrometry Data

The following table summarizes the key mass spectrometry-related data for **ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate** and its analogs. The data for the target compound is predicted based on the trends observed for the analogs and general principles of mass spectrometry.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Predicted Mass Spectral Peaks (m/z)	Notes on Fragmentation
Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate	C ₉ H ₁₁ NO ₃	181.18	181 [M] ⁺ •, 152, 136, 108, 94, 67	Fragmentation is expected to involve loss of the ethoxy group (-OC ₂ H ₅ , m/z 45), followed by loss of CO (m/z 28), and fragmentation of the pyrrole ring.
Ethyl 3-oxo-3-phenylpropanoate	C ₁₁ H ₁₂ O ₃	192.21	192 [M] ⁺ •, 147, 120, 105, 91, 77	Predicted GC-MS data shows significant peaks corresponding to the benzoyl cation (m/z 105) and further fragmentation of the phenyl group. [1]
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate	C ₉ H ₁₀ O ₃ S	198.24	198 [M] ⁺ •, 153, 127, 111, 83	The fragmentation pattern is likely dominated by the stable thiophene ring, with a prominent peak corresponding to the thenoyl cation (m/z 111). [2]

Ethyl 3-oxo-3-(furan-2-yl)propanoate	<chem>C9H10O4</chem>	182.17	182 [M] ⁺ •, 153, 137, 109, 95	Fragmentation is expected to yield a stable furoyl cation (m/z 95).
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Experimental Protocols

A general protocol for the analysis of ethyl 3-oxo-3-(heteroaryl)propanoates using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) depending on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 µL.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

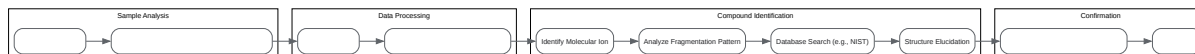
- Scan Range: m/z 40-400.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Data Analysis:

The acquired mass spectra will be analyzed to determine the molecular ion peak and the fragmentation pattern. This data, in conjunction with the retention time from the gas chromatogram, is used to identify and characterize the compound. Comparison of the fragmentation patterns of the different heteroaryl analogs can provide insights into the influence of the heterocyclic ring on the molecule's stability and fragmentation pathways.

Workflow for Compound Identification

The following diagram illustrates a general workflow for the identification and characterization of a novel compound using mass spectrometry.



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References

- 1. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]

- 2. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | C₉H₁₀O₃S | CID 255159 - PubChem [pubchem.ncbi.nlm.nih.gov]
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